molecular formula C22H45Cl3Si B1217088 二十二酰三氯硅烷 CAS No. 7325-84-0

二十二酰三氯硅烷

货号 B1217088
CAS 编号: 7325-84-0
分子量: 444 g/mol
InChI 键: ADBSXCRGUFFLBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

The synthesis of docosyltrichlorosilane involves the reaction of silicon compounds with alkyl or aryl groups, where trichlorosilane compounds play a crucial role. For example, the formation of poly(phenylsilsesquioxane) through the hydrolysis of phenyltrichlorosilane, followed by condensation, highlights a related synthesis pathway that provides insights into the formation mechanisms of similar silane compounds (Yamamoto et al., 2004).

Molecular Structure Analysis

The molecular structure of docosyltrichlorosilane and related compounds is characterized by the presence of long alkyl chains attached to a silicon atom, which is also bonded to chlorine atoms. The analysis of these structures through techniques like scanning electron microscopy and atomic force microscopy has shown that such compounds can form closely packed and highly oriented thin films on substrates, indicating their potential for creating ordered surface coatings (Finnie et al., 2000).

Chemical Reactions and Properties

Docosyltrichlorosilane participates in various chemical reactions, including hydrolysis and condensation, which are fundamental for the formation of self-assembled monolayers and the synthesis of complex siloxane polymers. The hydrolysis–condensation reaction of phenyltrichlorosilane, a related compound, under different HCl concentrations, for example, significantly impacts the yield and formation of specific geometric isomers, demonstrating the intricate relationship between reaction conditions and product formation (Petrova et al., 2021).

Physical Properties Analysis

The physical properties of docosyltrichlorosilane, such as its ability to form thin films on various substrates, are crucial for its applications in materials science. The deposition of thin films by contact printing and their subsequent characterization have shown that these films exhibit both similarities and differences to those derived from other organosilicon compounds, such as octadecyltrichlorosilane. This analysis provides valuable information on the packing density, orientation, and stability of the formed monolayers (Finnie et al., 2000).

Chemical Properties Analysis

The chemical properties of docosyltrichlorosilane, including reactivity and stability, are influenced by its structure and the presence of reactive chlorine atoms. These properties are essential for understanding its behavior in surface modifications and the formation of self-assembled monolayers. The study of related compounds, such as the synthesis and characterization of polyhedral octaphenylsilsesquioxane, provides insights into the reactivity and potential applications of docosyltrichlorosilane and similar organosilicon compounds (Rong-jie, 2005).

科学研究应用

1. 薄膜层形成

二十二酰三氯硅烷 (DTS) 在基底上形成薄膜层方面很有效。一项研究证明了在 Si(100) 单晶基底上沉积 DTS 薄膜。这些薄膜通过椭偏仪和原子力显微镜等各种技术表征,表现出类似于十八烷基三氯硅烷 (OTS) 衍生的单层的特性,具有紧密堆积和高度定向的结构。这项研究表明 DTS 在材料微制造中的潜力,特别是在基底上创建薄的定向层 (Finnie、Haasch 和 Nuzzo,2000)

2. 增强薄膜晶体管性能

二十二酰三氯硅烷 (DCTS) 已被用于处理聚(3-己基噻吩)薄膜晶体管 (TFT) 的 SiO2 栅极绝缘体。该处理导致绝缘体的迁移率和表面自由能之间存在相关性,表面自由能越低,迁移率越高。经 DCTS 处理的器件表现出改善的场效应迁移率、开/关比和阈值电压,展示了其在增强薄膜晶体管性能方面的效用 (Horii 等人,2009)

3. 对有机场效应晶体管性能的影响

DCTS 作为自组装单层 (SAM) 对有机场效应晶体管 (OFET) 电性能的影响已得到研究。本研究表明,SAM 的烷基链长(如 DCTS)会影响苝薄膜的结晶相,进而影响 OFET 性能。在经 DCTS 处理的 OFET 中,发现场效应迁移率高于其他处理方法,突出了 SAM 特性在确定 OFET 性能中的重要性 (Park 等人,2021)

4. 聚合物薄膜晶体管中的栅极电介质

DCTS 已被用作聚合物薄膜晶体管 (PTFT) 制造中的栅极电介质。致密堆积的 DCTS 单层充当有效的绝缘阻挡层,使 PTFT 能够在低于 2 V 的电源电压下工作。这表明 DCTS 在低功耗应用中的潜力,并突出了其作为电子器件中栅极电介质的合适材料的作用 (Park 等人,2005)

5. 相变研究

已经对有机硅烷单层的相变进行了研究,包括二十二酰三氯硅烷 (DOTS)。本研究采用温度依赖性掠入射 X 射线衍射来研究 DOTS 单层的分子聚集状态及其随温度变化的相变。这些发现提供了 DOTS 单层在不同热条件下的行为见解,这对于需要热稳定性的应用非常有价值 (Koga 等人,2007)

属性

IUPAC Name

trichloro(docosyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBSXCRGUFFLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873269
Record name Trichlorodocosylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyltrichlorosilane

CAS RN

7325-84-0
Record name Trichlorodocosylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichlorodocosyl-
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Record name Silane, trichlorodocosyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlorodocosylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Docosyltrichlorosilane
Reactant of Route 2
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Docosyltrichlorosilane
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Docosyltrichlorosilane
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Docosyltrichlorosilane
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Docosyltrichlorosilane
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Docosyltrichlorosilane

Citations

For This Compound
59
Citations
SG Vilt, Z Leng, BD Booth, C McCabe… - The Journal of …, 2009 - ACS Publications
… investigated were n-hexyltrichlorosilane (C6), n-dodecyltrichlorosilane (C12), n-hexadecyltrichlorosilane (C16), n-octadecyltrichlorosilane (C18), and n-docosyltrichlorosilane (C22). …
Number of citations: 39 pubs.acs.org
Y Horii, M Ikawa, K Sakaguchi, M Chikamatsu… - Thin Solid Films, 2009 - Elsevier
We have investigated self-assembled monolayer (SAM) treatment on SiO 2 gate insulator of poly(3-hexylthiophene) (P3HT) thin-film transistor (TFT), and demonstrated a correlation …
Number of citations: 48 www.sciencedirect.com
T Koga, K Honda, S Sasaki, O Sakata, A Takahara - Langmuir, 2007 - ACS Publications
The phase transition of organosilane monolayers on Si-wafer substrate surfaces prepared from octadecyltrichlorosilane (OTS) or docosyltrichlorosilane (DOTS) was investigated on the …
Number of citations: 13 pubs.acs.org
KR Finnie, RG Nuzzo - Langmuir, 2001 - ACS Publications
We demonstrate a novel soft-lithography-based methodology for generating nanoscale structures on Si(100) substrates via wet chemical etching. The feature generation apparently …
Number of citations: 13 pubs.acs.org
KR Finnie, R Haasch, RG Nuzzo - Langmuir, 2000 - ACS Publications
Thin films of docosyltrichlorosilane (DTS) were deposited by contact printing on the native oxide surface of a Si(100) single-crystal substrate. The nature of these thin-film layers, as …
Number of citations: 81 pubs.acs.org
YD Park, DH Kim, Y Jang, M Hwang, JA Lim… - Applied Physics …, 2005 - pubs.aip.org
… the silicon substrate by applying a layer of docosyltrichlorosilane (DCTS). We show in this … The Si wafer was placed in a flask, and docosyltrichlorosilane (10 mM in toluene; DCTS) …
Number of citations: 96 pubs.aip.org
Y Koide, MW Such, R Basu, G Evmenenko, J Cui… - Langmuir, 2003 - ACS Publications
… Using the n-docosyltrichlorosilane (DTS) in hexane system as a model “ink”, we present here a full discussion of HμCP-derived monolayer microstructure and morphology as …
Number of citations: 78 pubs.acs.org
M Park, C Kang, S Park, H Jo, J Roh - ACS omega, 2021 - ACS Publications
… As shown in the figure, the SiO 2 surface is modified by both SAMs─decyltrichlorosilane (DTS) and docosyltrichlorosilane (DCTS). Both DTS and DCTS have similar chemical structures…
Number of citations: 2 pubs.acs.org
T Koga, S Sasaki, O Sakata… - 54th SPSJ Annual …, 2005 - kyushu-u.pure.elsevier.com
Phase transition behavior of docosyltrichlorosilane (DOTS) and octadecyltrichlorosilane (OTS) monolayers prepared on Si-wafer surface was investigated based on in plane grazing …
Number of citations: 0 kyushu-u.pure.elsevier.com
AM Caro, G Maes, G Borghs, CM Whelan - Microelectronic engineering, 2008 - Elsevier
Self-assembled monolayers (SAMs) are investigated as potential Cu diffusion barriers for application in back-end-of-line (BEOL) interconnections. A screening of SAMs derived from …
Number of citations: 53 www.sciencedirect.com

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